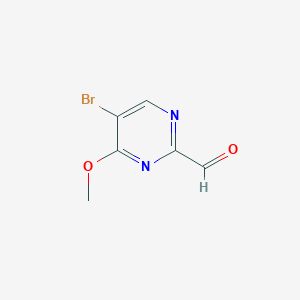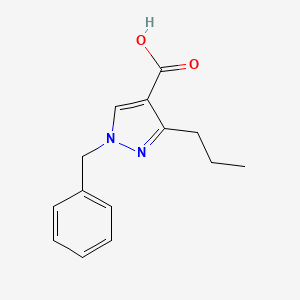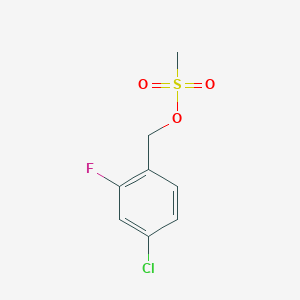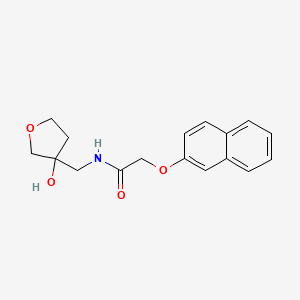
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group with a phenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and phenyl groups are likely to be planar due to the nature of aromatic systems. The oxadiazole and pyridinone rings introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Synthesis and Hemolytic Activity : A study by Gul et al. (2017) explored the synthesis of similar compounds with 1,3,4-oxadiazole rings, focusing on their antimicrobial and hemolytic activities. These compounds showed promising activity against selected microbial species (Gul et al., 2017).
Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, demonstrating moderate to high antibacterial activity (Khalid et al., 2016).
Cancer Research
Apoptosis Induction and Anticancer Potential : Zhang et al. (2005) identified a compound related to the 1,2,4-oxadiazole class as a novel apoptosis inducer with potential anticancer properties, especially against breast and colorectal cancer cell lines (Zhang et al., 2005).
Anti-Diabetic Agents : A study by Nazir et al. (2018) focused on synthesizing derivatives of the compound as potential anti-diabetic agents, showing significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Insecticidal Activities
- Insecticidal Activity and Structure-Activity Relationship : Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against the diamondback moth (Qi et al., 2014).
Material Science
- Polyimides and Poly(amide-imide) Applications : Mansoori et al. (2012) developed new thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, highlighting their potential use in various industrial applications (Mansoori et al., 2012).
Miscellaneous Applications
- Anti-Salmonella Typhi Activity : Salama (2020) synthesized new derivatives with anti-Salmonella typhi activity, contributing to the development of new antibacterial agents (Salama, 2020).
- Collapsin Response Mediator Protein 1 Inhibitors : Panchal et al. (2020) designed and synthesized oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1, a potential target in small lung cancer treatment (Panchal et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-26(18-5-3-2-4-6-18)20(29)14-27-13-16(9-12-19(27)28)22-24-21(25-30-22)15-7-10-17(23)11-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZQZBLVNXLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 1-{1-[(2-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2890165.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2890166.png)
![2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2890168.png)
![Rel-(3a'R,6a'S)-hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B2890169.png)
![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)
![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)

![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![N-[4-(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2890176.png)

![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
